molecular formula C18H31NO2Si2 B13808811 Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate CAS No. 55268-57-0

Trimethylsilyl 4-phenyl-1-(trimethylsilyl)-4-piperidinecarboxylate

Cat. No.: B13808811
CAS No.: 55268-57-0
M. Wt: 349.6 g/mol
InChI Key: BUEFNVGBEGGYEU-UHFFFAOYSA-N
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Description

4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester is a complex organic compound that features a piperidine ring substituted with a phenyl group and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of novel materials with unique properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The phenyl group may interact with aromatic residues in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine: Lacks the trimethylsilyl groups, resulting in different chemical properties and reactivity.

    1-Trimethylsilylpiperidine: Contains only one trimethylsilyl group, leading to variations in its applications and behavior.

    4-Phenyl-4-piperidinecarboxylic acid: Does not have the trimethylsilyl ester functionality, affecting its solubility and reactivity.

Uniqueness

4-Phenyl-1-trimethylsilyl-4-piperidinecarboxylic acid trimethylsilyl ester is unique due to the presence of both phenyl and trimethylsilyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.

Properties

CAS No.

55268-57-0

Molecular Formula

C18H31NO2Si2

Molecular Weight

349.6 g/mol

IUPAC Name

trimethylsilyl 4-phenyl-1-trimethylsilylpiperidine-4-carboxylate

InChI

InChI=1S/C18H31NO2Si2/c1-22(2,3)19-14-12-18(13-15-19,16-10-8-7-9-11-16)17(20)21-23(4,5)6/h7-11H,12-15H2,1-6H3

InChI Key

BUEFNVGBEGGYEU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1CCC(CC1)(C2=CC=CC=C2)C(=O)O[Si](C)(C)C

Origin of Product

United States

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